

# The Adamantyl Oxirane Ring: A Technical Guide to Its Fundamental Reactivity

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## Compound of Interest

Compound Name: 2-(1-Adamantyl)oxirane

Cat. No.: B1284025

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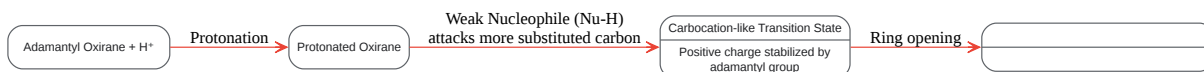
The adamantyl moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, is a privileged scaffold in medicinal chemistry and materials science. When incorporated into an oxirane (epoxide) ring, it imparts unique reactivity and properties that are of significant interest in the synthesis of novel therapeutics and functional materials. This in-depth technical guide explores the fundamental reactivity of the adamantyl oxirane ring, providing a comprehensive overview of its reactions, mechanisms, and the steric and electronic influences of the adamantyl group.

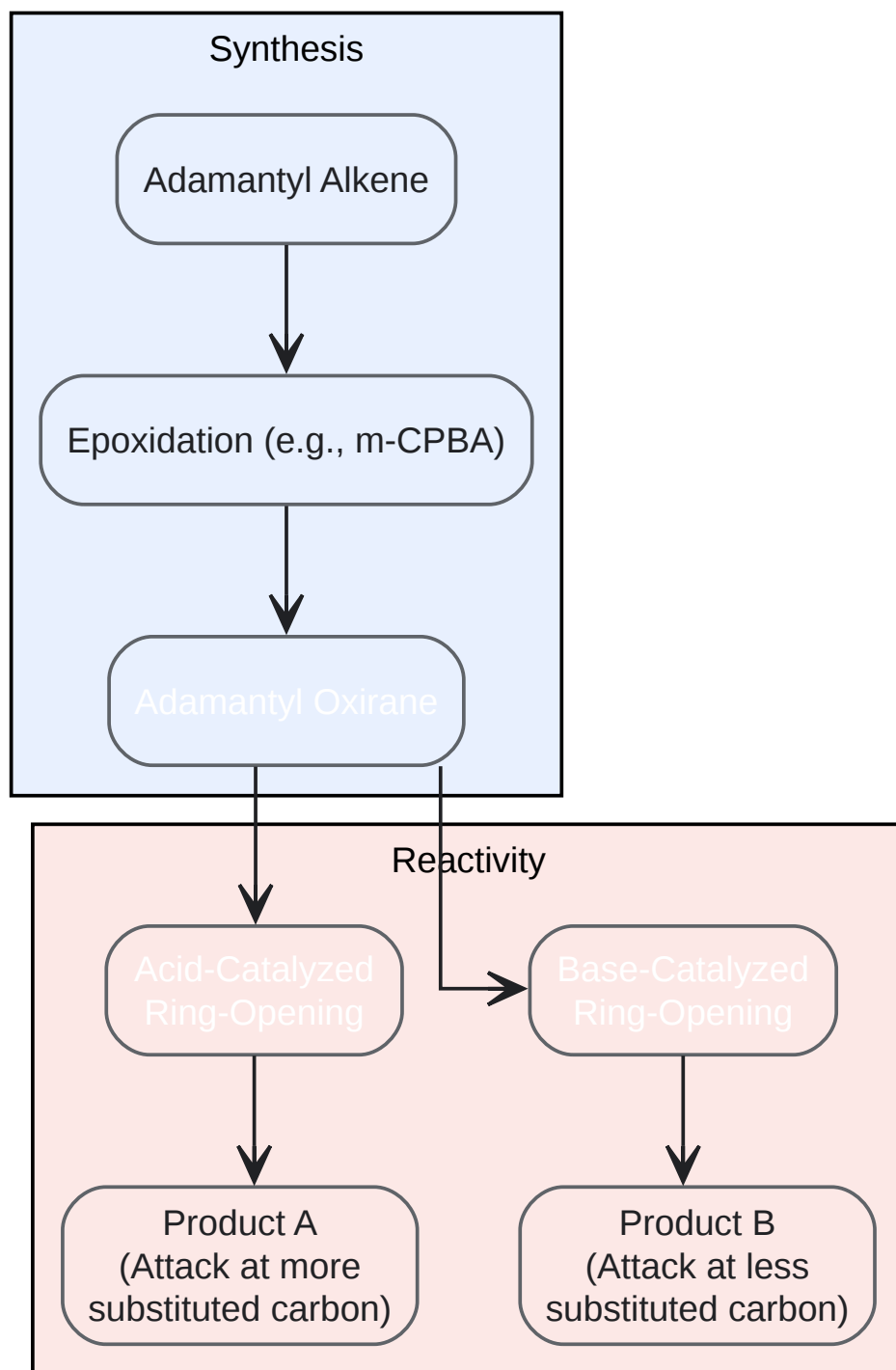
## Core Reactivity: Nucleophilic Ring-Opening

The principal mode of reactivity for the adamantyl oxirane ring is nucleophilic ring-opening. This reaction is driven by the inherent strain of the three-membered ether ring, making the carbon atoms of the oxirane electrophilic and susceptible to attack by a wide range of nucleophiles. The bulky adamantyl group plays a crucial role in dictating the regioselectivity of this ring-opening reaction.

## General Reaction Scheme

The ring-opening of an adamantyl-substituted oxirane can proceed under both acidic and basic (nucleophilic) conditions, leading to the formation of  $\beta$ -substituted adamantyl alcohols.





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